The synthesis of BIO-11006 involves several key steps focused on enhancing its stability and solubility compared to its predecessor, the MANS peptide. The MANS peptide was found to be unsuitable for therapeutic use due to its large size and rapid hydrolysis in biological fluids. To address these limitations, BIO-11006 was engineered by substituting an acetyl group for the myristic acid moiety found in MANS, significantly improving its solubility and resistance to hydrolysis in airway lining fluid .
BIO-11006 has a complex molecular structure characterized by its polypeptide nature. Its chemical formula is with a molecular weight averaging approximately 1050.182 Da . The structure features:
BIO-11006 participates in several biochemical interactions primarily through its binding affinity to MARCKS and related signaling pathways. The peptide acts as an inhibitor by decreasing phosphorylation levels of MARCKS, thereby modulating cellular processes involved in inflammation and mucus secretion.
The mechanism of action of BIO-11006 revolves around its role as a MARCKS inhibitor. By inhibiting MARCKS phosphorylation, it alters downstream signaling pathways involved in inflammation and cell motility.
BIO-11006 exhibits several notable physical and chemical properties that affect its therapeutic application:
These properties suggest that BIO-11006 has limited bioavailability but significant potential for targeted delivery via inhalation.
BIO-11006 is primarily being investigated for its applications in treating various pulmonary diseases, including:
The ongoing clinical trials aim to establish the safety and efficacy of BIO-11006 as an inhaled therapeutic agent, highlighting its potential role in modern respiratory medicine.
CAS No.: 533-67-5
CAS No.: 11006-78-3
CAS No.: 302-61-4
CAS No.: 61080-23-7
CAS No.: 466-43-3